molecular formula C9H13ClN2O2S B1402476 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride CAS No. 1361112-71-1

3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride

Cat. No.: B1402476
CAS No.: 1361112-71-1
M. Wt: 248.73 g/mol
InChI Key: SBLVWRXTGDRVTC-UHFFFAOYSA-N
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Description

3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene-5-sulfonamide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted indene derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.

    Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . By binding to the NLRP3 protein, the compound prevents the assembly and activation of the inflammasome, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene backbone but differs in the functional groups attached.

    2-amino-2,3-dihydro-1H-indene-5-sulfonamide: Similar to the hydrochloride salt but without the hydrochloride group.

Uniqueness

3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome sets it apart from other indene derivatives and highlights its potential as a therapeutic agent.

Properties

IUPAC Name

3-amino-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c10-9-4-2-6-1-3-7(5-8(6)9)14(11,12)13;/h1,3,5,9H,2,4,10H2,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLVWRXTGDRVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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